molecular formula C25H26N6O2S B2576743 8-[(2,4-dimethylphenyl)sulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one CAS No. 1251575-80-0

8-[(2,4-dimethylphenyl)sulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

Cat. No.: B2576743
CAS No.: 1251575-80-0
M. Wt: 474.58
InChI Key: HIBVACHUFCDVCX-UHFFFAOYSA-N
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Description

“8-[(2,4-dimethylphenyl)sulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one” is a complex organic compound that belongs to the class of triazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-[(2,4-dimethylphenyl)sulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one” typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings and piperazinyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or alkyl halides for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic applications, such as targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound might find applications in the development of new pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action for “8-[(2,4-dimethylphenyl)sulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one” would depend on its specific biological target. It could interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions.

Biological Activity

The compound 8-[(2,4-dimethylphenyl)sulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a complex molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

This compound belongs to the class of 1,2,4-triazole derivatives , which are known for their diverse biological activities. The presence of the triazole ring contributes significantly to its pharmacological properties. The specific functional groups in this compound enhance its interaction with biological targets.

  • Anticancer Activity :
    • Triazole derivatives have been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's structure suggests potential interactions with cellular pathways involved in cell cycle regulation and apoptosis.
    • A study indicated that related triazole compounds demonstrated significant cytotoxicity against various cancer cell lines, including colon carcinoma and breast cancer cells, with IC50 values ranging from 6.2 μM to 43.4 μM .
  • Antimicrobial Effects :
    • The incorporation of a sulfanyl group in the compound enhances its antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi.
    • Research has demonstrated that mercapto-substituted triazoles exhibit broad-spectrum antimicrobial activity, suggesting that this compound may also possess similar properties .
  • Neuropharmacological Activities :
    • The presence of a piperazine moiety is associated with neuropharmacological effects. Piperazine derivatives are known for their ability to modulate neurotransmitter systems, potentially offering anxiolytic or antidepressant effects.
    • Phenylpiperazine derivatives have been linked to α-receptor blocking activity, which could contribute to their neuroactive properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against various bacterial strains
NeuropharmacologicalModulates neurotransmitter systems

Study on Anticancer Activity

In a recent study examining the anticancer potential of triazole derivatives, the compound was tested against several cancer cell lines. It was found to significantly inhibit cell proliferation and induce apoptosis in colon carcinoma cells at concentrations as low as 6.2 μM . This highlights the compound's potential as a lead molecule for further development in cancer therapy.

Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of triazole derivatives similar to the compound . It was reported that these compounds displayed notable activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum effect . This suggests that our target compound may also be effective in treating infections caused by resistant bacterial strains.

Properties

IUPAC Name

8-(2,4-dimethylphenyl)sulfanyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2S/c1-18-8-9-21(19(2)16-18)34-24-23-27-31(25(33)30(23)11-10-26-24)17-22(32)29-14-12-28(13-15-29)20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBVACHUFCDVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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